Spinorphin TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

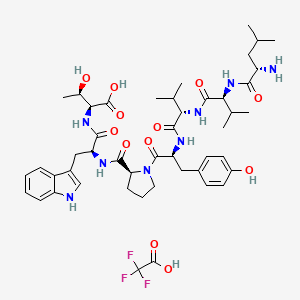

Molecular Formula |

C47H65F3N8O12 |

|---|---|

Molecular Weight |

991.1 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H64N8O10.C2HF3O2/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32;3-2(4,5)1(6)7/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63);(H,6,7)/t26-,31+,33+,34+,35+,36+,37+,38+;/m1./s1 |

InChI Key |

HGVNOCZYJWQUER-ZWRVRYFZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Spinorphin TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, a naturally occurring heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) derived from hemoglobin, exhibits a complex and multifaceted mechanism of action, positioning it as a molecule of significant interest in pain and inflammation research. This technical guide elucidates the core mechanisms through which Spinorphin TFA (the trifluoroacetate salt of Spinorphin) exerts its physiological effects. Primarily, Spinorphin functions as a potent inhibitor of enkephalin-degrading enzymes, thereby enhancing endogenous opioid signaling. Furthermore, it demonstrates significant and specific interactions with key receptors involved in nociception and inflammation, including the P2X3 purinergic receptor and the N-formylpeptide receptor (FPR). This document provides a comprehensive overview of its enzymatic inhibition, receptor modulation, signaling pathways, and the experimental methodologies used to characterize these actions.

Core Mechanism of Action: Dual-Pronged Modulation of Pain and Inflammation

Spinorphin's mechanism of action is characterized by two primary strategies: the potentiation of endogenous opioid signaling and the direct modulation of pro-nociceptive and pro-inflammatory receptors.

Inhibition of Enkephalin-Degrading Enzymes

Spinorphin is a well-established inhibitor of several key enzymes responsible for the degradation of endogenous enkephalins, which are opioid peptides that play a crucial role in pain modulation.[1][2] By inhibiting these enzymes, Spinorphin effectively increases the concentration and prolongs the half-life of enkephalins in the synaptic cleft, leading to enhanced activation of opioid receptors and subsequent analgesic effects.[3][4] The primary enzymes targeted by Spinorphin include:

-

Aminopeptidase N (APN) [1]

-

Angiotensin-Converting Enzyme (ACE) [1]

-

Neutral Endopeptidase (NEP, Enkephalinase) [1]

This indirect opioid potentiation is a key aspect of Spinorphin's antinociceptive properties.

Direct Receptor Interactions

Beyond its enzymatic inhibition, Spinorphin directly interacts with several cell surface receptors, modulating their activity to influence pain and inflammation signaling pathways.

-

P2X3 Receptor Antagonism: Spinorphin is a potent and selective non-competitive antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP.[5][6][7][8] P2X3 receptors are predominantly expressed on nociceptive sensory neurons and are key mediators of chronic pain. By blocking the activation of P2X3 receptors, Spinorphin can directly inhibit the transmission of pain signals.

-

N-formylpeptide Receptor (FPR) Antagonism: Spinorphin acts as a specific antagonist at the N-formylpeptide receptor subtype FPR1.[9][10] This receptor is crucial for neutrophil chemotaxis in response to bacterial peptides and endogenous inflammatory mediators. By blocking FPR1, Spinorphin can inhibit neutrophil migration to sites of inflammation, thereby exerting anti-inflammatory effects.[2][9]

-

Prostaglandin F2α Receptor (FP1 Receptor) Modulation: Spinorphin has been reported to act as a weak partial agonist/antagonist at the FP1 receptor.[1] The physiological significance of this interaction is still under investigation but may contribute to its overall pharmacological profile.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data reported for the inhibitory and antagonistic activities of Spinorphin.

| Enzyme Target | IC50 Value (µg/mL) | Reference |

| Aminopeptidase (from monkey brain) | 3.3 | [11] |

| Dipeptidyl Peptidase (from monkey brain) | 1.4 | [11] |

| Angiotensin-Converting Enzyme (from monkey brain) | 2.4 | [11] |

| Enkephalinase (from monkey brain) | 10 | [11] |

| Receptor Target | Activity | IC50 Value | Reference |

| Human P2X3 Receptor | Antagonist | 8.3 pM | [5][6][7][8] |

| N-formylpeptide Receptor (FPR) | Antagonist | Not specified | [9] |

| FP1 Receptor | Weak Partial Agonist/Antagonist | Not specified | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Spinorphin.

Caption: Spinorphin's potentiation of endogenous opioid signaling.

Caption: Spinorphin's antagonism of the P2X3 receptor on nociceptive neurons.

Caption: Spinorphin's antagonism of the FPR1 receptor on neutrophils.

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to characterize Spinorphin's mechanism of action.

Caption: Workflow for determining enkephalinase inhibition.

Caption: Workflow for assessing P2X3 receptor antagonism.

Detailed Experimental Protocols

Enkephalinase Inhibition Assay

This protocol is a generalized representation based on common methodologies for determining enkephalinase inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against enkephalin-degrading enzymes.

Materials:

-

Purified enkephalin-degrading enzymes (e.g., from monkey brain homogenate)

-

Enkephalin substrate (e.g., Leu-enkephalin)

-

This compound

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Stopping solution (e.g., 1 M HCl)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Prepare serial dilutions of this compound to obtain a range of concentrations for testing.

-

In a microcentrifuge tube, combine the reaction buffer, the purified enzyme solution, and the enkephalin substrate.

-

Add the various concentrations of this compound or vehicle control to the respective tubes.

-

Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).

-

Terminate the enzymatic reaction by adding the stopping solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to quantify the amount of undegraded enkephalin substrate.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

P2X3 Receptor Antagonism Assay (Two-Electrode Voltage Clamp)

This protocol is based on the methodology described for characterizing Spinorphin's effect on P2X3 receptors.[5][6][7][8]

Objective: To determine the IC50 of this compound for the human P2X3 receptor.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the human P2X3 receptor

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., ND96)

-

ATP solution

-

This compound solution

Procedure:

-

Surgically harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with cRNA encoding the human P2X3 receptor and incubate for 2-4 days to allow for receptor expression.

-

Place a single oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of approximately -60 mV.

-

Perfuse the oocyte with the recording solution.

-

Apply a solution containing a fixed concentration of ATP (e.g., the EC50 concentration) to elicit a maximal inward current.

-

After a washout period, co-apply the same concentration of ATP with varying concentrations of this compound.

-

Measure the peak inward current in the presence of this compound and express it as a percentage of the control ATP-induced current.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Neutrophil Chemotaxis Assay

This is a generalized protocol for assessing the effect of this compound on neutrophil chemotaxis.

Objective: To evaluate the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

-

Isolated human or murine neutrophils

-

Chemoattractant (e.g., fMLF)

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber with a microporous membrane)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Cell staining and visualization reagents (e.g., Calcein-AM)

-

Microplate reader or microscope

Procedure:

-

Isolate neutrophils from fresh whole blood using density gradient centrifugation.

-

Resuspend the neutrophils in the assay buffer.

-

In the lower wells of the chemotaxis chamber, add the chemoattractant (fMLF) at a concentration that induces optimal migration.

-

In the upper chamber (transwell insert), add the neutrophil suspension that has been pre-incubated with varying concentrations of this compound or vehicle control.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

-

After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Quantify the number of migrated cells on the underside of the membrane. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in a microplate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Conclusion

This compound presents a compelling profile as a modulator of pain and inflammation through a sophisticated, dual mechanism of action. Its ability to both enhance the endogenous opioid system by inhibiting enkephalin-degrading enzymes and to directly antagonize key pro-nociceptive and pro-inflammatory receptors like P2X3 and FPR1, respectively, underscores its therapeutic potential. The exceptionally high potency at the P2X3 receptor suggests a particularly significant role in the direct modulation of pain pathways. Further research into the structure-activity relationships and in vivo efficacy of Spinorphin and its analogs is warranted to fully explore its potential as a novel analgesic and anti-inflammatory agent. This guide provides a foundational understanding of its core mechanisms to aid in these future research and development endeavors.

References

- 1. Spinorphin - Wikipedia [en.wikipedia.org]

- 2. Spinorphin as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship studies of spinorphin as a potent and selective human P2X(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collection - StructureâActivity Relationship Studies of Spinorphin as a Potent and Selective Human P2X3 Receptor Antagonist - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 9. The endogenous opioid spinorphin blocks fMet-Leu-Phe-induced neutrophil chemotaxis by acting as a specific antagonist at the N-formylpeptide receptor subtype FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. [Spinorphin, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Endogenous Opioid System and Enkephalins

An In-depth Technical Guide on Spinorphin TFA as an Enkephalin-Degrading Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

The endogenous opioid system is a critical neuromodulatory system involved in the regulation of pain, emotion, and reward.[1] Enkephalins, a key component of this system, are pentapeptides that act as neurotransmitters, primarily by binding to mu (μ) and delta (δ) opioid receptors.[2][3] There are two primary forms of enkephalins: Met-enkephalin and Leu-enkephalin.[3] Their activation of opioid receptors leads to analgesic effects and the modulation of various physiological processes.[4] However, the therapeutic potential of enkephalins is limited by their rapid degradation in the synaptic cleft by a class of enzymes known as enkephalinases.[5]

The primary enkephalin-degrading enzymes include:

-

Aminopeptidase N (APN)

-

Neutral Endopeptidase (NEP)

-

Dipeptidyl Peptidase III (DPP3)

Inhibiting these enzymes presents a promising therapeutic strategy to enhance and prolong the natural analgesic effects of endogenous enkephalins.[4][8]

Spinorphin: An Endogenous Enkephalinase Inhibitor

Spinorphin is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[9][10] It was first isolated from the bovine spinal cord and identified as a potent inhibitor of several enkephalin-degrading enzymes.[9][10] By reducing the rate of enkephalin breakdown, spinorphin effectively increases the concentration and duration of action of these endogenous opioids at their receptors.[4] This mechanism underlies its observed antinociceptive, anti-allodynic, and anti-inflammatory properties.[6][9]

The trifluoroacetate (TFA) salt of spinorphin (this compound) is a common form used in research, resulting from the purification process of chemically synthesized peptides using trifluoroacetic acid.[6][11]

Mechanism of Action of Spinorphin

Spinorphin functions by binding to and inhibiting the active sites of multiple enkephalin-degrading enzymes.[6][9] This prevents the enzymatic hydrolysis of enkephalins, leading to their accumulation in the synaptic cleft. The elevated levels of enkephalins result in enhanced activation of postsynaptic opioid receptors, thereby potentiating their downstream signaling and physiological effects, such as pain relief.[4]

Caption: Mechanism of this compound Action.

Quantitative Data: Inhibitory Activity of Spinorphin

The efficacy of spinorphin as an inhibitor is quantified by its IC50 and Ki values against various enkephalin-degrading enzymes. The data below is compiled from studies on enzymes purified from monkey brain.[10][12]

| Enzyme | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) |

| Dipeptidyl Peptidase III (DPP3) | 1.4 µg/mL | 5.1 x 10⁻⁷ M[10] |

| Angiotensin-Converting Enzyme (ACE) | 2.4 µg/mL | Not Reported |

| Aminopeptidase | 3.3 µg/mL | Not Reported |

| Enkephalinase (NEP) | 10 µg/mL | Not Reported |

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of Spinorphin

This compound is typically produced by SPPS using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[6][11][13]

Objective: To chemically synthesize the heptapeptide Spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr).

Materials:

-

Fmoc-Rink-Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)

-

Coupling reagents: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), HOBt (Hydroxybenzotriazole)

-

Activator: DIPEA (N,N-diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Methodology:

-

Resin Preparation: Swell the Fmoc-Rink-Amide MBHA resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF to expose the free amine.

-

Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Thr(tBu)-OH) with TBTU/HOBt and DIPEA in DMF/DCM. Add this mixture to the resin and allow it to react.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Pro, Tyr, Val, Val, Leu).

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Leu).

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove the side-chain protecting groups.[6][11]

-

Purification: Purify the crude peptide using preparative RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol for Enkephalinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of an enkephalin-degrading enzyme (e.g., NEP).

Materials:

-

Purified enkephalin-degrading enzyme (e.g., recombinant human NEP)

-

Fluorogenic or chromogenic enzyme substrate (e.g., a synthetic peptide substrate for NEP)

-

This compound (inhibitor) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer at physiological pH)

-

Microplate reader (fluorometer or spectrophotometer)

Methodology:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture: In a microplate, add the assay buffer, the enzyme substrate, and either this compound (for test wells) or buffer alone (for control wells).

-

Enzyme Addition: Initiate the enzymatic reaction by adding the purified enkephalin-degrading enzyme to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Measurement: Measure the fluorescence or absorbance of the product at regular intervals using a microplate reader. The rate of product formation is proportional to the enzyme activity.

-

Data Analysis: Plot the enzyme activity against the concentration of this compound.

-

IC50 Calculation: Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity, by fitting the data to a dose-response curve.

Enkephalin Signaling Pathway

Enkephalins exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the μ- and δ-opioid receptors.[3][14] This binding initiates an intracellular signaling cascade that ultimately modulates neuronal excitability.

Key steps in the pathway:

-

Receptor Binding: Enkephalin binds to the opioid receptor on the neuronal membrane.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).

-

Downstream Effects: The activated G-protein dissociates into α and βγ subunits, which mediate downstream effects:

-

Inhibition of Adenylyl Cyclase: The α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

-

Ion Channel Modulation: The βγ-subunit directly interacts with ion channels, causing the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and the closing of voltage-gated calcium channels (reducing neurotransmitter release).[1]

-

The net result of this signaling is a reduction in neuronal excitability and the inhibition of pain signal transmission.[1]

Caption: Enkephalin Signaling Pathway.

Conclusion

This compound is a well-characterized endogenous peptide inhibitor of enkephalin-degrading enzymes. Its ability to potentiate the effects of endogenous enkephalins by preventing their degradation highlights its therapeutic potential as an analgesic and anti-inflammatory agent. The detailed understanding of its mechanism of action, inhibitory activity, and the underlying signaling pathways provides a solid foundation for further research and development in the field of pain management and beyond. The protocols outlined in this guide offer a framework for the synthesis and functional evaluation of spinorphin and its analogs in a research setting.

References

- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Enkephalin - Wikipedia [en.wikipedia.org]

- 4. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Effect of Homo- and Heterodimers of Natural Enkephalinase Inhibitors in Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Spinorphin - Wikipedia [en.wikipedia.org]

- 10. Spinorphin as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Spinorphin, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical Behavior and Bioactive Properties of Spinorphin Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antinociceptive Properties of Spinorphin TFA Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, an endogenous heptapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), exhibits significant antinociceptive, antiallodynic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the pain-relieving effects of Spinorphin, with a particular focus on its trifluoroacetate (TFA) salt form commonly used in research. The document summarizes its multifaceted mechanism of action, which primarily involves the inhibition of enkephalin-degrading enzymes, leading to an indirect opioid-modulating effect. Additionally, Spinorphin directly interacts with other key players in nociceptive signaling, including P2X3 and FP1 receptors. This guide is intended to serve as a detailed resource for researchers and professionals in drug development interested in the therapeutic potential of Spinorphin and related peptides.

Introduction

Spinorphin is a non-classical opioid peptide of the hemorphin family, originally isolated from the bovine spinal cord.[1] Its primary recognized function is the regulation of endogenous enkephalin levels by inhibiting a range of enkephalinases.[1] This activity underlies its principal antinociceptive effects, as the potentiation of endogenous opioids is a well-established strategy for pain management. Beyond this indirect opioid mechanism, Spinorphin has been shown to possess a unique pharmacological profile, including antagonism of the P2X3 receptor, a key component in purinergic nociceptive signaling.[1] This technical guide will delve into the quantitative aspects of Spinorphin's interactions, provide detailed experimental protocols for assessing its activity, and visualize its complex signaling pathways.

A Note on the TFA Salt: Peptides synthesized for research are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized product is typically a TFA salt. It is crucial for researchers to be aware that TFA counterions can potentially influence the peptide's solubility, stability, and even its biological activity in sensitive in vitro and in vivo assays. Therefore, experimental design and data interpretation should take the presence of TFA into account.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of Spinorphin.

Table 1: Inhibition of Enkephalin-Degrading Enzymes by Spinorphin

| Enzyme Target | Enzyme Commission (EC) Number | IC50 (µM) | Ki (µM) | Source Organism of Enzyme | Reference |

| Aminopeptidase N (APN) | EC 3.4.11.2 | 3.76 | - | Monkey brain | [2] |

| Dipeptidyl Peptidase III (DPPIII) | EC 3.4.14.4 | 1.60 | 0.51 | Monkey brain | [2][3] |

| Angiotensin-Converting Enzyme (ACE) | EC 3.4.15.1 | 2.74 | - | Monkey brain | [2] |

| Neutral Endopeptidase (NEP) | EC 3.4.24.11 | 11.41 | - | Monkey brain | [2] |

IC50 values were converted from µg/mL using the molecular weight of Spinorphin (877.04 g/mol ).

Table 2: Receptor Interaction Profile of Spinorphin

| Receptor Target | Interaction Type | IC50 (pM) | Species | Experimental System | Reference |

| P2X3 Receptor | Non-competitive Antagonist | 8.3 | Human | Two-electrode voltage clamp in Xenopus oocytes | [4] |

| FP1 Receptor | Weak Partial Agonist/Antagonist | - | - | - | [1] |

Table 3: In Vivo Antinociceptive and Anti-Allodynic Effects of Spinorphin

| Pain Model | Administration Route | Species | Effect | Reference |

| Nociceptin-induced Allodynia | Intrathecal (i.t.) | Mouse | Dose-dependent inhibition of allodynia. | [1] |

| Bradykinin-induced Nociception | - | - | Significantly inhibited nociceptive flexor responses. | [3] |

| Potentiation of Leu-enkephalin | Intracerebroventricular (i.c.v.) | Mouse | Enhanced and prolonged the antinociceptive effect of leu-enkephalin. | [1] |

Signaling Pathways

Spinorphin exerts its antinociceptive effects through multiple, distinct signaling pathways.

Indirect Opioid Signaling via Enkephalinase Inhibition

The primary mechanism of Spinorphin's analgesic action is the inhibition of enzymes that degrade endogenous enkephalins. By preventing the breakdown of these natural opioid peptides, Spinorphin effectively increases their concentration in the synaptic cleft, leading to enhanced activation of opioid receptors (mu and delta) on post-synaptic neurons. This results in the inhibition of nociceptive signal transmission.

P2X3 Receptor Antagonism

Spinorphin acts as a potent, non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons.[4] ATP released from damaged cells activates P2X3 receptors, leading to cation influx, depolarization, and the initiation of a pain signal. By blocking this receptor, Spinorphin directly inhibits the transmission of purinergic pain signals.

FP1 Receptor Modulation

Spinorphin has been identified as a weak partial agonist/antagonist of the prostaglandin F2α receptor (FP1).[1] The FP1 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGF2α, couples to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). The precise contribution of Spinorphin's interaction with the FP1 receptor to its overall antinociceptive profile requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antinociceptive properties of Spinorphin.

Bradykinin-Induced Nociceptive Flexor Response in Rats

This assay assesses the ability of a compound to inhibit the nociceptive response elicited by the inflammatory mediator bradykinin.

Experimental Workflow:

Detailed Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats (200-300g) are typically used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

-

Acclimatization: On the day of the experiment, animals are placed in individual restraining cages and allowed to acclimate for at least 30 minutes.

-

Test Compound Administration: this compound is dissolved in sterile saline or artificial cerebrospinal fluid (aCSF). The solution is administered via the desired route (e.g., intravenously, intrathecally). A vehicle control group receives an equivalent volume of the solvent.

-

Induction of Nociception: A solution of bradykinin (typically 0.1-1 µg in 0.1 mL of saline) is injected into the common carotid artery or femoral artery.

-

Observation and Quantification: Immediately following bradykinin injection, the number of nociceptive responses (e.g., flexion of the hind limb, vocalization, or whole-body twitching) is counted for a defined period (e.g., 2 minutes).

-

Data Analysis: The antinociceptive effect is expressed as the percentage of inhibition of the nociceptive responses compared to the vehicle-treated group.

Nociceptin-Induced Allodynia in Mice (von Frey Test)

This model assesses the ability of a compound to reverse allodynia (pain in response to a non-painful stimulus) induced by the neuropeptide nociceptin.

Experimental Workflow:

Detailed Methodology:

-

Animals: Male ddY or C57BL/6 mice (20-30g) are commonly used.

-

Acclimatization: Mice are placed in individual clear plastic cages on a raised wire mesh floor and allowed to acclimate for at least 1 hour.

-

Baseline Measurement: The baseline paw withdrawal threshold is determined using von Frey filaments of calibrated stiffness. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% withdrawal threshold can be determined using the up-down method.

-

Induction of Allodynia: Nociceptin (typically 1-10 ng in 5 µL of saline) is administered intrathecally (i.t.).

-

Test Compound Administration: this compound, dissolved in saline, is administered intrathecally either before or concurrently with the nociceptin injection.

-

Measurement of Allodynia: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the paw withdrawal threshold is reassessed using the von Frey filaments.

-

Data Analysis: The anti-allodynic effect is quantified as the increase in the paw withdrawal threshold compared to the nociceptin-only treated group. Data can be expressed as the raw withdrawal threshold (in grams) or as a percentage of the baseline threshold.

Conclusion

This compound is a promising endogenous peptide with a unique and multifaceted mechanism of action for the potential treatment of pain. Its ability to indirectly enhance endogenous opioid signaling through the inhibition of enkephalin-degrading enzymes, coupled with its direct antagonism of P2X3 receptors, positions it as a compelling candidate for further preclinical and clinical investigation. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of Spinorphin and its analogs in the field of pain management. Future research should focus on elucidating the in vivo relevance of its interaction with the FP1 receptor and on developing analogs with improved pharmacokinetic profiles to enhance its drug-like properties.

References

- 1. Spinorphin, an endogenous inhibitor of enkephalin-degrading enzymes, potentiates leu-enkephalin-induced anti-allodynic and antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Spinorphin, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spinorphin as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Spinorphin TFA: An In-Depth Technical Guide on its In Vivo Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinorphin, an endogenous heptapeptide, has garnered attention for its potential therapeutic applications, including its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the in vivo anti-inflammatory effects of Spinorphin Trifluoroacetate (TFA). While the literature confirms its anti-inflammatory potential, this document also highlights the existing gaps in publicly available, detailed quantitative data and specific experimental protocols for the TFA salt form. The primary established mechanism of action revolves around the inhibition of neutrophil activation and chemotaxis through its antagonist activity at the N-formylpeptide receptor 1 (FPR1). This guide synthesizes the available mechanistic information, outlines general experimental approaches for its in vivo evaluation, and presents key signaling pathways in the requested visual formats.

Core Mechanism of Anti-inflammatory Action: Inhibition of Neutrophil Activation

Spinorphin exerts its anti-inflammatory effects primarily by modulating the function of neutrophils, which are key cellular mediators of the acute inflammatory response. It has been demonstrated that Spinorphin acts as a specific antagonist at the N-formylpeptide receptor 1 (FPR1), a G protein-coupled receptor highly expressed on neutrophils[1][2][3].

N-formylpeptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants released by bacteria and damaged tissues. The binding of fMLP to FPR1 on neutrophils triggers a cascade of intracellular signaling events, leading to:

-

Chemotaxis: Directed migration of neutrophils to the site of inflammation.

-

Degranulation: Release of cytotoxic and pro-inflammatory molecules from intracellular granules.

-

Superoxide Generation: Production of reactive oxygen species (ROS) through the activation of NADPH oxidase.

By acting as an antagonist at FPR1, Spinorphin competitively blocks the binding of fMLP and other N-formylpeptides, thereby inhibiting these key pro-inflammatory functions of neutrophils[1][2]. This targeted action suggests a potential role for Spinorphin as an endogenous negative regulator of inflammation[3].

Signaling Pathway of Spinorphin's Anti-inflammatory Action

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effect of Spinorphin through the inhibition of the fMLP-induced cascade in neutrophils.

Quantitative Data on In Vivo Anti-inflammatory Effects

A thorough review of the publicly available scientific literature did not yield specific quantitative data in tabular format for the in vivo anti-inflammatory effects of this compound. While studies allude to its anti-inflammatory and antinociceptive properties in a dose-dependent manner, the raw data, dose-response curves, and statistical analyses for established inflammation models are not readily accessible in the searched databases[4].

Table 1: Summary of In Vivo Anti-inflammatory Data for this compound

| Experimental Model | Species | Route of Administration | Doses Tested | Measured Parameters | Outcome | Citation |

| Data Not Available | - | - | - | - | - | - |

This table is intentionally left blank as no specific quantitative data was found in the search results.

The absence of such data represents a significant gap in the literature and underscores the need for further research to quantify the in vivo efficacy of this compound in models of acute and chronic inflammation.

Experimental Protocols for In Vivo Assessment

Detailed experimental protocols for the evaluation of this compound's anti-inflammatory effects in vivo are not explicitly described in the available literature. However, based on standard pharmacological practices for assessing anti-inflammatory agents, the following general protocols for commonly used models can be adapted.

Carrageenan-Induced Paw Edema in Mice

This is a widely used model of acute inflammation.

Objective: To evaluate the ability of this compound to reduce acute inflammation and edema.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or PBS)

-

Lambda Carrageenan (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

-

Male Swiss albino mice (20-25 g)

Protocol:

-

Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Vehicle Control (receives vehicle only)

-

Positive Control (e.g., Indomethacin 10 mg/kg, i.p.)

-

This compound (at least 3 graded doses, e.g., 1, 5, 10 mg/kg, i.p.)

-

-

Drug Administration: Administer this compound or the respective control substances via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before the induction of inflammation.

-

Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Formalin-Induced Nociception and Inflammation

This model has two distinct phases: an early neurogenic phase and a late inflammatory phase. Anti-inflammatory agents are expected to be effective in the late phase.

Objective: To assess the effect of this compound on inflammatory pain.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Formalin solution (1-2% in saline)

-

Observation chambers with mirrors

-

Male Swiss albino mice (20-25 g)

Protocol:

-

Animal Acclimatization and Habituation: Acclimatize animals as above and habituate them to the observation chambers for at least 30 minutes before the experiment.

-

Grouping: Divide animals into groups as described for the carrageenan model.

-

Drug Administration: Administer this compound or controls 30-60 minutes before the formalin injection.

-

Induction of Nociception: Inject 20 µL of formalin solution subcutaneously into the dorsal surface of the right hind paw.

-

Observation: Immediately after injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during two phases:

-

Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.

-

Phase 2 (Late/Inflammatory): 15-30 minutes post-injection.

-

-

Data Analysis: Compare the licking/biting time in the this compound-treated groups with the vehicle control group for both phases.

Potential Downstream Signaling and Future Directions

While the primary mechanism of Spinorphin's anti-inflammatory effect appears to be the inhibition of neutrophil activation via FPR1, this action can have broader downstream consequences on the inflammatory cascade. Inhibition of neutrophil migration and activation would likely lead to a reduction in the local production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and a decrease in the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) at the site of inflammation. However, direct in vivo evidence for this compound's modulation of these specific pathways is currently lacking in the literature.

Future research should focus on:

-

Quantitative In Vivo Studies: Conducting dose-response studies of this compound in established models of acute and chronic inflammation to generate robust quantitative data.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: Determining the bioavailability, half-life, and optimal dosing regimens for this compound.

-

Elucidation of Downstream Signaling: Investigating the in vivo effects of this compound on the expression and activity of key inflammatory mediators (TNF-α, IL-6, etc.) and transcription factors (NF-κB) in inflammatory tissues.

-

TFA Salt Specifics: Characterizing any potential influence of the trifluoroacetate counter-ion on the biological activity and stability of Spinorphin.

Conclusion

This compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. Its well-defined mechanism of action as an antagonist of the neutrophil FPR1 receptor provides a strong rationale for its efficacy. However, the advancement of this compound from a research tool to a potential clinical candidate is contingent upon the generation of comprehensive in vivo data. The lack of publicly available, detailed quantitative studies and specific experimental protocols highlights a critical need for further investigation to fully characterize its anti-inflammatory profile and therapeutic potential. This guide serves as a foundational document based on current knowledge and a call to action for further research in this area.

References

- 1. The endogenous opioid spinorphin blocks fMet-Leu-Phe-induced neutrophil chemotaxis by acting as a specific antagonist at the N-formylpeptide receptor subtype FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protolytic properties and biological activity of spinorphin and its butyric acid derivatives in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Behavior and Bioactive Properties of Spinorphin Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spinorphin, an endogenous inhibitor of enkephalin-degrading enzymes, potentiates leu-enkephalin-induced anti-allodynic and antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spinorphin TFA: A Comprehensive Technical Guide to Receptor Binding and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin, a naturally occurring heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), is an endogenous non-classical opioid peptide.[1][2][3] Initially isolated from bovine spinal cord, it is recognized as an inhibitor of enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[2][3] The trifluoroacetate (TFA) salt of spinorphin is commonly used in research settings. This technical guide provides an in-depth overview of the receptor binding profile and affinity of Spinorphin TFA, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Receptor Binding Profile and Affinity

This compound exhibits a distinct receptor binding profile, with high affinity for the purinergic P2X3 receptor and interactions with the formyl peptide receptor 1 (FPR1). While its classification as a non-classical opioid peptide and the presence of the Tyr-Pro-Trp sequence suggest potential interaction with opioid receptors, specific quantitative binding data for mu (µ), delta (δ), and kappa (κ) opioid receptors remains largely unavailable in the current scientific literature. Similarly, its activity at the prostaglandin F2α receptor (FP1) is qualitatively described but lacks precise binding affinity values.

Quantitative Receptor Binding Data

The available quantitative data for this compound's receptor binding affinity is summarized in the table below.

| Receptor | Ligand Function | Affinity (IC50) | Species | Assay Type |

| P2X3 | Antagonist | 8.3 pM | Human | Two-electrode voltage clamp |

| FPR1 | Antagonist | Specific K_i or IC_50_ not available_ | Mouse | Calcium Mobilization / Chemotaxis Assay |

| μ-Opioid | Not Reported | Not Reported | - | - |

| δ-Opioid | Not Reported | Not Reported | - | - |

| κ-Opioid | Not Reported | Not Reported | - | - |

| FP1 | Weak Partial Agonist / Antagonist | Not Reported | - | - |

Detailed Experimental Methodologies

P2X3 Receptor Binding Assay

The potent antagonism of Spinorphin at the human P2X3 receptor was determined using a two-electrode voltage clamp (TEVC) assay with recombinant human P2X3 receptors expressed in Xenopus laevis oocytes.[1][4][5]

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay

Protocol Details:

-

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and treated with collagenase to remove follicular cells. The oocytes are then injected with cRNA encoding the human P2X3 receptor and incubated for 2-3 days to allow for receptor expression on the oocyte membrane.[6][7][8][9]

-

Electrophysiological Recording: An oocyte expressing the P2X3 receptors is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes, one for measuring membrane potential and one for injecting current, are inserted into the oocyte. A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a constant level (e.g., -70 mV).[6][7][8][9]

-

Assay Procedure: The P2X3 receptor is activated by applying its natural agonist, ATP, which causes the ion channel to open and results in an inward current. To determine the inhibitory effect of Spinorphin, the oocyte is exposed to a fixed concentration of ATP in the presence of varying concentrations of this compound.

-

Data Analysis: The inhibition of the ATP-induced current by Spinorphin is measured. A dose-response curve is generated by plotting the percentage of current inhibition against the concentration of Spinorphin. The IC50 value, which is the concentration of Spinorphin that inhibits 50% of the maximal ATP-induced current, is then calculated from this curve.[4]

Opioid Receptor Binding Assay (General Protocol)

While specific data for Spinorphin is unavailable, a general understanding of the methodology used to determine the binding affinity of ligands to opioid receptors can be provided through a standard radioligand binding assay using brain membrane preparations.

Experimental Workflow: Radioligand Displacement Assay

References

- 1. Structure-activity relationship studies of spinorphin as a potent and selective human P2X(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spinorphin - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 8. researchgate.net [researchgate.net]

- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Function of Spinorphin in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), plays a multifaceted role in the central nervous system (CNS) primarily as a regulator of nociception and inflammation.[1] Isolated from the bovine spinal cord, this non-classical opioid peptide of the hemorphin family exerts its effects through a multi-target mechanism.[1][2] Its primary function is the inhibition of enkephalin-degrading enzymes, thereby potentiating endogenous opioid signaling.[3][4] Additionally, spinorphin exhibits direct receptor-modulating activities, including antagonism of the P2X3 receptor and the N-formylpeptide receptor (FPR), contributing to its analgesic and anti-inflammatory properties. This guide provides an in-depth technical overview of the core functions of spinorphin in the CNS, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and functional relationships.

Core Mechanisms of Action

Spinorphin's physiological effects in the CNS are primarily attributed to three distinct but potentially interconnected mechanisms:

-

Inhibition of Enkephalin-Degrading Enzymes: Spinorphin prevents the breakdown of endogenous enkephalins by inhibiting several key peptidases.[2] This leads to an increased local concentration and prolonged action of enkephalins at opioid receptors, enhancing their natural analgesic effects.[4]

-

P2X3 Receptor Antagonism: Spinorphin acts as a potent and non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons.[5] By blocking this receptor, spinorphin can modulate the transmission of pain signals.

-

Anti-inflammatory Action: Spinorphin exhibits anti-inflammatory properties by acting as a specific antagonist at the N-formylpeptide receptor subtype FPR on neutrophils.[1] This action inhibits chemotaxis and other pro-inflammatory responses of these immune cells.[6][7]

Quantitative Data: Inhibitory and Antagonistic Potency

The following tables summarize the quantitative data available for spinorphin's interaction with its key molecular targets.

Table 1: Inhibition of Enkephalin-Degrading Enzymes by Spinorphin

| Enzyme | Abbreviation | Source of Enzyme | IC50 (µg/mL)[8] | IC50 (µM) | Ki |

| Aminopeptidase N | APN | Monkey Brain | 3.3 | 3.76 | Not Reported |

| Dipeptidyl Peptidase III | DPPIII | Monkey Brain | 1.4 | 1.60 | 0.51 µM[9] |

| Angiotensin-Converting Enzyme | ACE | Monkey Brain | 2.4 | 2.74 | Not Reported |

| Neutral Endopeptidase (Enkephalinase) | NEP | Monkey Brain | 10 | 11.40 | Not Reported |

Note: IC50 values in µM were calculated using the molecular weight of spinorphin (877.0 g/mol ).[10]

Table 2: Antagonism of P2X3 Receptor by Spinorphin

| Receptor | Agonist | Assay System | IC50 |

| Human P2X3 Receptor | ATP | Two-electrode voltage clamp in Xenopus oocytes | 8.3 pM |

Signaling Pathways

The diverse biological activities of spinorphin are mediated through distinct signaling pathways.

Potentiation of Enkephalinergic Signaling

By inhibiting enkephalin-degrading enzymes, spinorphin indirectly modulates opioid receptor signaling. This leads to a sustained activation of opioid receptors by endogenous enkephalins, resulting in the inhibition of adenylate cyclase, reduced intracellular cAMP levels, and ultimately, a decrease in neuronal excitability and nociceptive transmission.

P2X3 Receptor Antagonism Signaling

Spinorphin directly blocks the ATP-gated P2X3 ion channel. In nociceptive neurons, ATP released from damaged cells binds to P2X3 receptors, causing an influx of cations (Na⁺ and Ca²⁺) and subsequent depolarization, which initiates a pain signal. Spinorphin's antagonism prevents this ion influx, thereby inhibiting the transmission of nociceptive signals.

Anti-inflammatory Signaling Pathway

Spinorphin's anti-inflammatory effects are mediated by its antagonism of the N-formylpeptide receptor (FPR) on neutrophils. The binding of ligands like fMLF to FPR triggers a signaling cascade involving G-proteins, leading to downstream effects such as calcium mobilization and activation of pathways like p38 MAPK, which are crucial for chemotaxis. By blocking the receptor, spinorphin prevents these downstream events.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of spinorphin.

In Vitro Enkephalinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of spinorphin against enkephalin-degrading enzymes using a fluorogenic substrate.

Materials:

-

Purified enkephalin-degrading enzyme (e.g., DPPIII, APN, NEP, or ACE)

-

Spinorphin

-

Fluorogenic substrate specific for the enzyme (e.g., Arg-Arg-β-naphthylamide for DPPIII)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of spinorphin in an appropriate solvent (e.g., DMSO or water).

-

Prepare serial dilutions of spinorphin in the assay buffer to create a concentration range for IC50 determination.

-

In a 96-well plate, add a fixed amount of the purified enzyme to each well.

-

Add the different concentrations of spinorphin to the respective wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of spinorphin.

-

Plot the percentage of enzyme inhibition against the logarithm of the spinorphin concentration to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol outlines the procedure for evaluating the anti-inflammatory effects of spinorphin in a mouse model of acute inflammation.[4][11][12][13][14]

Animals:

-

Male Swiss albino mice (25-30 g)

Materials:

-

Spinorphin

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle control (e.g., sterile saline)

-

Positive control (e.g., indomethacin)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Acclimatize mice to the experimental conditions for at least one week.

-

Divide the mice into groups: vehicle control, positive control, and different dose groups of spinorphin.

-

Administer spinorphin, vehicle, or positive control via the desired route (e.g., intraperitoneally or intravenously) at a specified time before carrageenan injection (e.g., 30-60 minutes).

-

Measure the baseline paw volume of the right hind paw of each mouse using a plethysmometer or calipers.

-

Induce inflammation by injecting a fixed volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

-

% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Logical Relationships of Spinorphin's Functions

Spinorphin's multiple mechanisms of action converge to produce its overall analgesic and anti-inflammatory effects. The inhibition of enkephalin degradation leads to enhanced opioidergic neurotransmission, which dampens pain signaling. Concurrently, its direct antagonism of P2X3 receptors on nociceptive neurons provides an additional layer of pain modulation. The anti-inflammatory effects, mediated through FPR antagonism on neutrophils, can further contribute to analgesia by reducing the inflammatory milieu that sensitizes nociceptors.

Conclusion and Future Directions

Spinorphin represents a compelling endogenous peptide with significant therapeutic potential, particularly in the management of pain and inflammatory conditions. Its multi-target mechanism of action, involving both the potentiation of the endogenous opioid system and direct receptor antagonism, offers a unique and potentially more effective approach to analgesia with a reduced side-effect profile compared to exogenous opioids.

Future research should focus on several key areas:

-

Elucidation of Detailed Signaling Cascades: A more in-depth understanding of the downstream signaling pathways modulated by spinorphin, particularly following P2X3 receptor antagonism, is needed.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are required to evaluate the stability, distribution, and metabolism of spinorphin and its analogs in vivo to optimize its therapeutic application.

-

Development of Novel Analogs: The design and synthesis of more stable and potent spinorphin analogs could lead to the development of novel therapeutics for a range of pain and inflammatory disorders.

-

Clinical Translation: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings of spinorphin into effective treatments for human diseases.

This technical guide provides a comprehensive overview of the current understanding of spinorphin's function in the CNS. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this intriguing endogenous peptide.

References

- 1. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spinorphin - Wikipedia [en.wikipedia.org]

- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inotiv.com [inotiv.com]

- 8. [Spinorphin, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spinorphin as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Discovery and Isolation of Spinorphin from Bovine Spinal Cord: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Spinorphin, an endogenous heptapeptide first identified in the bovine spinal cord. Spinorphin has garnered significant interest within the scientific community for its role as a potent, non-classical opioid peptide that regulates enkephalin-degrading enzymes, exhibiting antinociceptive, antiallodynic, and anti-inflammatory properties. This document details the original experimental protocols for its purification, presents key quantitative data, and visualizes the associated signaling pathways.

Introduction

Spinorphin, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), was first isolated and identified in 1993 by Nishimura and Hazato.[1] It belongs to the hemorphin family of peptides and functions as an inhibitor of several key enzymes responsible for the degradation of endogenous enkephalins, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[1] By protecting enkephalins from breakdown, Spinorphin indirectly modulates pain and inflammation pathways. Further research has revealed its direct interaction with other receptor systems, acting as an antagonist of the P2X3 receptor and a weak partial agonist/antagonist of the prostaglandin F2α receptor (FP1 receptor).

Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr | [1] |

| Molecular Weight | 877.06 g/mol | |

| IUPAC Name | L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine | [1] |

| PubChem CID | 3081832 | [1] |

Isolation and Purification of Bovine Spinal Cord Spinorphin

The following is a detailed description of the multi-step purification protocol adapted from the original research by Nishimura and Hazato (1993).

Experimental Protocol

1. Tissue Extraction:

-

Fresh bovine spinal cords (approximately 4.5 kg) were homogenized in 5 volumes of boiling water for 10 minutes to inactivate endogenous proteases.

-

The homogenate was then cooled and centrifuged at 10,000 x g for 20 minutes.

-

The resulting supernatant was collected and subjected to further purification.

2. Ion-Exchange Chromatography (CM-Sephadex C-25):

-

The supernatant was applied to a CM-Sephadex C-25 column (5 x 40 cm) equilibrated with 10 mM sodium phosphate buffer (pH 7.4).

-

The column was washed with the same buffer, and the adsorbed material was eluted with a linear gradient of NaCl (0 to 1.0 M) in the same buffer.

-

Fractions were collected and assayed for their ability to inhibit enkephalin-degrading enzymes. The active fractions were pooled.

3. Gel Filtration Chromatography (Sephadex G-25):

-

The pooled active fractions from the ion-exchange step were concentrated and applied to a Sephadex G-25 column (2.5 x 100 cm) equilibrated with 0.1 M acetic acid.

-

The column was eluted with the same solution, and the active fractions were again pooled.

4. High-Performance Liquid Chromatography (HPLC) - Step 1 (Reversed-Phase):

-

The active fraction from gel filtration was subjected to reversed-phase HPLC on a TSKgel ODS-120T column (4.6 x 250 mm).

-

A linear gradient of acetonitrile (0-60%) in 0.1% trifluoroacetic acid (TFA) was used for elution at a flow rate of 1 ml/min.

-

The peak exhibiting inhibitory activity was collected.

5. High-Performance Liquid Chromatography (HPLC) - Step 2 (Ion-Exchange):

-

The active peak from the first HPLC step was then applied to a TSKgel SP-5PW ion-exchange column (7.5 x 75 mm).

-

Elution was performed with a linear gradient of NaCl (0-1.0 M) in 10 mM sodium phosphate buffer (pH 7.4) containing 20% acetonitrile.

-

The purified peptide was collected.

6. High-Performance Liquid Chromatography (HPLC) - Step 3 (Reversed-Phase):

-

A final purification step was carried out using a different reversed-phase column (Vydac 218TP54, 4.6 x 250 mm) with a shallow gradient of acetonitrile (20-40%) in 0.1% TFA.

-

The single, pure peak corresponding to Spinorphin was collected, lyophilized, and stored.

Purification Summary

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |

| Crude Extract | 25,000 | 50,000 | 2 | 100 | 1 |

| CM-Sephadex C-25 | 1,200 | 30,000 | 25 | 60 | 12.5 |

| Sephadex G-25 | 250 | 22,500 | 90 | 45 | 45 |

| HPLC (ODS-120T) | 15 | 15,000 | 1,000 | 30 | 500 |

| HPLC (SP-5PW) | 1.2 | 10,500 | 8,750 | 21 | 4,375 |

| HPLC (Vydac 218TP) | 0.08 | 7,000 | 87,500 | 14 | 43,750 |

Note: The values in this table are illustrative and based on typical protein purification data. The original publication should be consulted for precise figures.

Visualizing the Experimental Workflow

Caption: Workflow for the isolation and purification of Spinorphin.

Signaling Pathways of Spinorphin

Spinorphin's biological effects are mediated through multiple mechanisms, including the inhibition of enkephalin-degrading enzymes and direct interactions with cell surface receptors.

Inhibition of Enkephalin-Degrading Enzymes

By inhibiting enzymes such as APN, DPP3, ACE, and NEP, Spinorphin increases the local concentration and prolongs the half-life of endogenous enkephalins. These enkephalins then act on opioid receptors (mu, delta, and kappa) to produce analgesic and other effects.

Caption: Spinorphin's inhibition of enkephalin-degrading enzymes.

P2X3 Receptor Antagonism

Spinorphin acts as an antagonist at the P2X3 receptor, an ATP-gated ion channel predominantly expressed in sensory neurons. By blocking this receptor, Spinorphin can modulate nociceptive signaling.

Caption: Spinorphin's antagonistic action on the P2X3 receptor.

FP1 Receptor Modulation

Spinorphin exhibits weak partial agonist/antagonist activity at the prostaglandin F2α (FP1) receptor, a G-protein coupled receptor. The precise downstream consequences of this interaction are still under investigation but likely involve modulation of intracellular signaling cascades.

Caption: Spinorphin's modulation of the FP1 receptor signaling pathway.

Conclusion

The discovery and isolation of Spinorphin from the bovine spinal cord have opened new avenues for understanding endogenous pain and inflammation control mechanisms. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the foundational methodologies for its purification and offering insights into its complex pharmacology. The multifaceted actions of Spinorphin, from enzymatic inhibition to receptor modulation, highlight its potential as a lead compound for the development of novel therapeutics. Further investigation into its signaling pathways and physiological roles will be crucial for fully harnessing its therapeutic promise.

References

Spinorphin TFA: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[1] First isolated from bovine spinal cord, it is a member of the hemorphin family of peptides.[1] Spinorphin has garnered significant interest within the scientific community due to its role as a potent inhibitor of enkephalin-degrading enzymes and its subsequent antinociceptive, antiallodynic, and anti-inflammatory properties.[1] The "TFA" designation in Spinorphin TFA refers to the trifluoroacetate counterion, which is commonly introduced during the solid-phase synthesis and purification process of the peptide. This technical guide provides an in-depth overview of the structure, synthesis, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Structure and Physicochemical Properties

Spinorphin is a heptapeptide with the sequence Leucine-Valine-Valine-Tyrosine-Proline-Tryptophan-Threonine. The trifluoroacetate (TFA) salt of Spinorphin is the common form available for research purposes, resulting from its purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA as an ion-pairing agent.[2][3]

Table 1: Physicochemical Properties of Spinorphin

| Property | Value |

| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT) |

| Molecular Formula | C45H64N8O10 |

| Molecular Weight | 877.05 g/mol |

| Form | Trifluoroacetate salt |

Biological Activity and Mechanism of Action

Spinorphin exhibits a range of biological activities, primarily centered around its ability to modulate pain and inflammation. Its mechanisms of action involve the inhibition of key enzymes and interaction with specific cell surface receptors.

Inhibition of Enkephalin-Degrading Enzymes

Spinorphin is a potent inhibitor of several enzymes responsible for the degradation of endogenous opioid peptides, such as enkephalins.[1] By inhibiting these enzymes, Spinorphin prolongs the analgesic effects of enkephalins.

Table 2: Inhibitory Activity of Spinorphin against Enkephalin-Degrading Enzymes

| Enzyme | IC50 (µg/mL) |

| Aminopeptidase N (APN) | 3.3 |

| Dipeptidyl Peptidase III (DPP3) | 1.4 |

| Angiotensin-Converting Enzyme (ACE) | 2.4 |

| Neutral Endopeptidase (NEP) | 10 |

Data obtained from studies on enzymes purified from monkey brain.

Antagonism of the P2X3 Receptor

A key mechanism underlying the antinociceptive effects of Spinorphin is its potent and selective antagonism of the P2X3 receptor.[4] P2X3 receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons.[5][6][7] When tissues are damaged, ATP is released and binds to P2X3 receptors, leading to cation influx, depolarization, and the transmission of pain signals.[5][6][7] Spinorphin blocks this process, thereby reducing pain perception.

Table 3: Antagonistic Activity of Spinorphin at the Human P2X3 Receptor

| Parameter | Value |

| IC50 | 8.3 pM |

Data from a two-electrode voltage clamp assay with recombinant human P2X3 receptors expressed in Xenopus oocytes.[4]

Interaction with the Prostaglandin F2α Receptor (FP1 Receptor)

Spinorphin has also been reported to act as a weak partial agonist/antagonist of the prostaglandin F2α receptor (FP1 receptor).[1] The FP1 receptor is a G-protein coupled receptor that, upon activation by its ligand prostaglandin F2α, can mediate various physiological effects, including inflammation and smooth muscle contraction.[8] The precise contribution of this interaction to the overall pharmacological profile of Spinorphin requires further investigation.

Signaling Pathways

The biological effects of Spinorphin are mediated through its modulation of specific signaling pathways. The following diagrams illustrate the key pathways involved.

References

- 1. Spinorphin - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationship studies of spinorphin as a potent and selective human P2X(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X3 receptor involvement in pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

Spinorphin TFA Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and relevant experimental protocols for Spinorphin Trifluoroacetate (TFA) salt. Spinorphin, a heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), is an endogenous non-classical opioid peptide with significant potential in pain management and neurological research.[1][2] The TFA salt form enhances its stability and solubility, facilitating its use in research and pharmaceutical development.[3]

Physicochemical Properties

Spinorphin TFA salt is typically a white to off-white solid powder.[4] Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C45H64N8O10·C2HF3O2 | [3] |

| Molecular Weight | 991.06 g/mol | [3][4][5] |

| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr | [1][4] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥99% (as determined by HPLC) | [4] |

| Synonyms | LVVYPWT TFA, LVV-hemorphin-4 TFA | [3][4] |

| CAS Number | 137201-62-8 (Spinorphin) | [1][3] |

Solubility and Stability

Solubility: Information regarding specific solvents and concentrations is not extensively detailed in the provided search results. However, it is generally indicated that the trifluoroacetate salt form improves solubility.[3] For laboratory use, it is recommended to refer to the supplier's datasheet for specific solubility information. If preparing a stock solution with water, it is advised to filter and sterilize it using a 0.22 μm filter before use.[4]

Stability and Storage: For long-term stability, this compound salt should be stored in a sealed container, away from moisture and light, preferably under a nitrogen atmosphere.[4] Recommended storage temperatures are:

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.[4]

Biological Activity

Spinorphin was first isolated from the bovine spinal cord and is known to be an endogenous inhibitor of enkephalin-degrading enzymes.[1][6][7] Enkephalins are endogenous opioid peptides involved in pain modulation, but they are rapidly degraded by various enzymes.[7] By inhibiting these enzymes, Spinorphin potentiates the analgesic effects of enkephalins.[4][7]

The primary enzymes inhibited by Spinorphin include:

-

Aminopeptidase N (APN)[1]

The inhibitory concentrations (IC50) of Spinorphin against enkephalin-degrading enzymes from monkey brain have been reported as follows:

| Enzyme | IC50 (µg/mL) |

| Aminopeptidase | 3.3 |

| Dipeptidyl aminopeptidase | 1.4 |

| Angiotensin-converting enzyme | 2.4 |

| Enkephalinase | 10 |

Source:[8]

Beyond its enzymatic inhibition, Spinorphin also exhibits antinociceptive, antiallodynic, and anti-inflammatory properties.[1][7][9] Its mechanism of action is not fully elucidated but involves interactions with opioid receptors and other pathways.[1][2] For instance, it has been shown to block neutrophil chemotaxis by acting as a specific antagonist at the N-formylpeptide receptor subtype FPR.[9]

References

- 1. Spinorphin - Wikipedia [en.wikipedia.org]

- 2. CAS 137201-62-8: spinorphin | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocat.com [biocat.com]

- 6. Protolytic properties and biological activity of spinorphin and its butyric acid derivatives in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spinorphin as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Spinorphin, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Behavior and Bioactive Properties of Spinorphin Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Spinorphin TFA: A Technical Guide to its Biological Activity and Physiological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, a heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr, is an endogenous peptide first isolated from the bovine spinal cord.[1] This technical guide provides a comprehensive overview of the biological activity and physiological role of Spinorphin trifluoroacetate (TFA). It is established as a potent inhibitor of enkephalin-degrading enzymes, thereby playing a crucial role in the modulation of the endogenous opioid system.[2][3][4] Beyond its effects on enkephalin metabolism, Spinorphin exhibits a multifaceted pharmacological profile, including antagonist activity at the P2X3 purinergic receptor and the N-formylpeptide receptor (FPR).[2][5][6] These activities underpin its observed antinociceptive, anti-inflammatory, and antiallodynic properties.[2][7] This document details the quantitative data on its enzymatic inhibition and receptor interactions, provides in-depth experimental protocols for assessing its activity, and illustrates the key signaling pathways it modulates.

Introduction